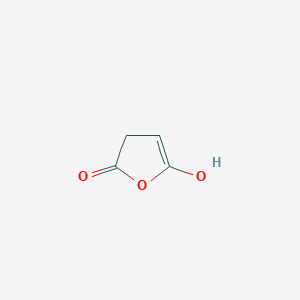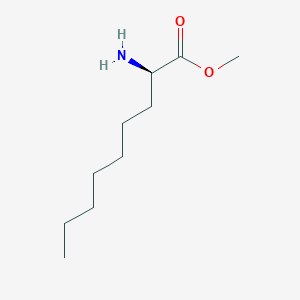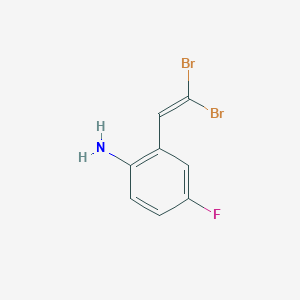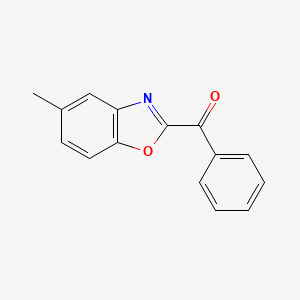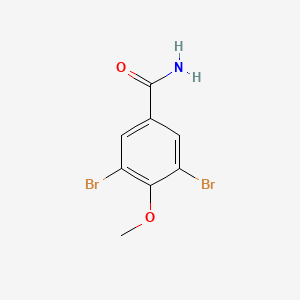
3,5-Dibromo-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-methoxybenzamide is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzamide, where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxybenzamide typically involves the bromination of 4-methoxybenzamide. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reaction control systems ensures consistent product quality and minimizes the formation of by-products. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, resulting in compounds like 3,5-dimethoxy-4-methoxybenzamide.
Oxidation: Oxidized products may include 3,5-dibromo-4-methoxybenzoic acid.
Reduction: Reduced products may include 3,5-dibromo-4-methoxybenzylamine.
Applications De Recherche Scientifique
3,5-Dibromo-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-Dibromo-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3,5-Dibromo-4-methoxybenzamide is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
4135-43-7 |
|---|---|
Formule moléculaire |
C8H7Br2NO2 |
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
3,5-dibromo-4-methoxybenzamide |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) |
Clé InChI |
IHWCXAIMCFXLFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
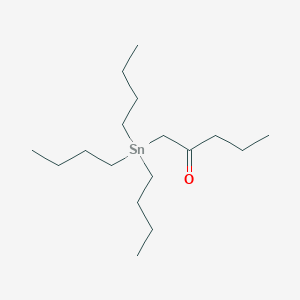
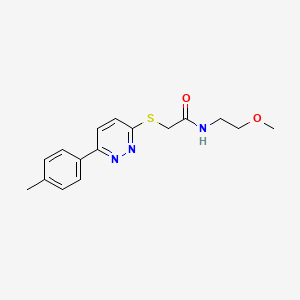
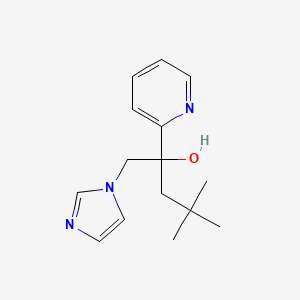
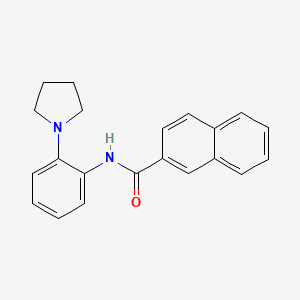
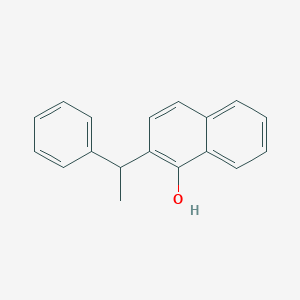
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)

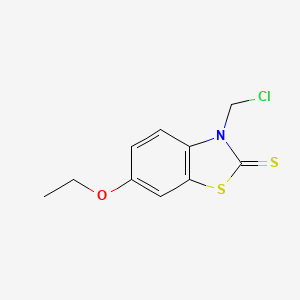
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
